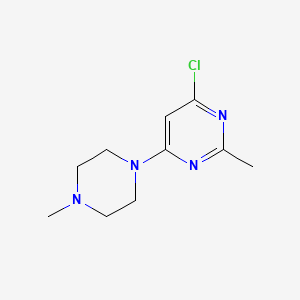

4-Chloro-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine

Description

Structural Classification and Nomenclature

This compound exhibits a complex heterocyclic architecture that combines multiple structural motifs characteristic of pharmaceutical intermediates and research compounds. The compound's International Union of Pure and Applied Chemistry name fully describes its structural components: 4-chloro-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine, indicating the precise positioning of substituents on the parent pyrimidine ring system. The systematic nomenclature reveals the presence of a chlorine substituent at position 4, a methyl group at position 2, and a substituted piperazine moiety at position 6 of the pyrimidine core structure.

The molecular structure can be represented through its Simplified Molecular Input Line Entry System code: CC1=NC(=CC(=N1)Cl)N2CCN(CC2)C, which provides a linear representation of the compound's connectivity. The International Chemical Identifier code 1S/C10H15ClN4/c1-8-12-9(11)7-10(13-8)15-5-3-14(2)4-6-15/h7H,3-6H2,1-2H3 offers additional structural specificity for database searches and chemical informatics applications. This compound carries the Chemical Abstracts Service registry number 1017782-75-0, facilitating its identification across chemical databases and literature.

The compound demonstrates interesting structural features that contribute to its classification as a substituted pyrimidine. The pyrimidine ring system, containing nitrogen atoms at positions 1 and 3, serves as the central scaffold. The piperazine substituent at position 6 introduces additional nitrogen-containing heterocyclic functionality, creating a bis-heterocyclic system with potential for diverse chemical reactivity and biological activity. The presence of both electron-withdrawing (chloro) and electron-donating (methylpiperazine) substituents creates an electronically balanced system that may influence the compound's chemical behavior and stability.

Historical Context in Pyrimidine Chemistry

The development of this compound occurs within the broader historical framework of pyrimidine chemistry, which has evolved significantly since its initial discovery. The pyrimidine ring system has attracted scientific attention since the late 18th century, with the first report in pyrimidine chemistry dating to 1776 when Carl Wilhelm Scheele isolated uric acid, a purine derivative containing a pyrimidine ring, from urinary stones. This early discovery established the foundation for understanding nitrogen-containing heterocyclic compounds in biological systems.

The systematic study of pyrimidines began in earnest during the 19th century, with significant contributions from multiple researchers. In 1818, Brugnatelli isolated alloxan, the first pure pyrimidine derivative, marking a crucial milestone in heterocyclic chemistry. The first laboratory synthesis of a pyrimidine derivative occurred in 1879 when Grimaux prepared barbituric acid from urea and malonic acid in the presence of phosphoryl chloride, demonstrating the feasibility of synthetic approaches to these compounds.

The actual systematic study of pyrimidine chemistry commenced with the work of Adolf Pinner in 1884, who synthesized pyrimidine derivatives by condensing ethyl acetoacetate with amidines. Pinner's contributions extended beyond synthetic methodology to nomenclature, as he coined the term "pyrimidine" in 1885 by combining the words "pyridine" and "amidine" to reflect the structural similarities between these compound classes. This nomenclature decision reflected the recognition of pyrimidines as a distinct class of heterocyclic compounds with unique properties and potential applications.

The synthesis of the parent pyrimidine compound was achieved by Gabriel and Colman in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water. This synthetic approach established important precedents for the preparation of substituted pyrimidines and demonstrated the utility of halogenated intermediates in pyrimidine synthesis, a principle that remains relevant to the preparation of compounds like this compound.

The historical development of pyrimidine chemistry has been driven by the recognition of these compounds' fundamental importance in biological systems. Pyrimidines serve as essential components of nucleic acids, with cytosine, thymine, and uracil functioning as pyrimidine nucleobases in deoxyribonucleic acid and ribonucleic acid. This biological significance has motivated extensive research into synthetic pyrimidine derivatives, leading to the development of numerous pharmaceutical agents and research tools.

Chemical Taxonomy and Heterocyclic Classification

This compound belongs to the broader category of heterocyclic compounds, specifically classified within the pyrimidine family of six-membered aromatic heterocycles. Heterocyclic compounds represent a vast and structurally diverse class of organic molecules characterized by the presence of at least one heteroatom (typically nitrogen, oxygen, or sulfur) within a cyclic structure. These compounds demonstrate exceptional utility in pharmaceutical, agricultural, and materials chemistry applications due to their diverse structural possibilities and biological activities.

Within the heterocyclic classification system, pyrimidines constitute one of three diazine isomers, distinguished by the positioning of nitrogen atoms within the six-membered ring. Pyrimidines contain nitrogen atoms at positions 1 and 3, differentiating them from pyrazines (nitrogen atoms at positions 1 and 4) and pyridazines (nitrogen atoms at positions 1 and 2). This specific arrangement of nitrogen atoms imparts unique electronic properties to the pyrimidine ring system, influencing its reactivity patterns and biological interactions.

The compound further exemplifies the category of halogenated pyrimidines, which represent an important subset of pyrimidine derivatives characterized by the presence of halogen substituents. The chlorine atom at position 4 classifies this compound within the broader group of chloropyrimidines, which demonstrate distinct reactivity patterns compared to their non-halogenated counterparts. Halogenated pyrimidines often serve as versatile synthetic intermediates, as the halogen atoms can be readily displaced through nucleophilic substitution reactions, enabling the introduction of diverse functional groups.

The presence of the methylpiperazine substituent places this compound within the specialized category of pyrimidine-piperazine hybrids. These hybrid structures combine the electronic properties of the pyrimidine core with the conformational flexibility and hydrogen-bonding capabilities of the piperazine ring system. The piperazine moiety contributes additional nitrogen atoms to the overall structure, creating a compound with multiple sites for potential interactions with biological targets or participation in coordination chemistry.

From a broader taxonomic perspective, this compound can be classified as a substituted pyrimidine derivative within the larger family of azines (nitrogen-containing heterocycles). The compound's structural complexity, incorporating both aromatic heterocyclic and aliphatic heterocyclic components, positions it within the category of polyheterocyclic compounds. This classification reflects the increasing importance of multi-heterocyclic systems in modern medicinal chemistry and materials science applications.

| Classification Level | Category | Specific Designation |

|---|---|---|

| Broad Class | Heterocyclic Compounds | Nitrogen-containing heterocycles |

| Ring System | Diazines | Pyrimidines (1,3-diazine) |

| Substitution Pattern | Halogenated Pyrimidines | 4-Chloropyrimidines |

| Hybrid Classification | Pyrimidine-Piperazine Hybrids | Bis-heterocyclic systems |

| Functional Classification | Substituted Pyrimidines | Multi-substituted derivatives |

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research extends beyond its individual properties to encompass its role as a representative example of structure-activity relationships in pyrimidine chemistry. Heterocyclic pyrimidine scaffolds have demonstrated exceptional therapeutic potential across multiple disease areas, including antimicrobial, antioxidant, antimalarial, anticancer, and anti-inflammatory applications. The compound's structural features make it a valuable model system for investigating how specific substitution patterns influence chemical reactivity and biological activity.

Research into pyrimidine-piperazine hybrid compounds has revealed their importance in pharmaceutical chemistry, particularly in the development of therapeutic agents targeting various biological pathways. The current design methods for constructing pyrimidine-piperazine hybrids involve coupling substituted piperazine moieties to pyrimidine cores, a strategy exemplified by this compound. This compound serves as a prototype for understanding how the electronic and steric properties of substituents influence the overall pharmacological profile of hybrid heterocyclic systems.

The compound's significance in research extends to its utility as a synthetic intermediate and building block for more complex molecular architectures. The presence of the chlorine substituent at position 4 provides a reactive site for further chemical modifications through nucleophilic substitution reactions, enabling the preparation of diverse analogs for structure-activity relationship studies. This synthetic versatility makes the compound valuable for medicinal chemists seeking to optimize biological activity through systematic structural modifications.

In the context of heterocyclic chemistry research, this compound represents an important example of how modern synthetic chemistry enables the preparation of sophisticated molecular architectures that combine multiple heterocyclic elements. The compound demonstrates the evolution of pyrimidine chemistry from simple derivatives to complex polyheterocyclic systems designed for specific applications. This progression reflects the maturation of heterocyclic chemistry as a field and its increasing importance in addressing contemporary scientific challenges.

The compound's research significance is further enhanced by its potential applications in various fields beyond pharmaceutical chemistry. Heterocyclic compounds like pyrimidine derivatives have found applications in materials science, catalysis, and coordination chemistry, where their unique electronic properties and structural features enable new functionalities. The multi-nitrogen-containing structure of this compound provides multiple coordination sites that could be exploited in the design of novel materials or catalytic systems.

Current research trends in heterocyclic chemistry emphasize the importance of understanding structure-property relationships in complex molecular systems. This compound serves as an excellent model compound for investigating how the combination of different heterocyclic elements influences overall molecular behavior. The compound's well-defined structure and accessible synthetic routes make it suitable for detailed mechanistic studies and computational investigations aimed at understanding the fundamental principles governing heterocyclic chemistry.

Properties

IUPAC Name |

4-chloro-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15ClN4/c1-8-12-9(11)7-10(13-8)15-5-3-14(2)4-6-15/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATBBOBNXQPZNLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)Cl)N2CCN(CC2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

¹H NMR Analysis

Mass Spectrometry

Melting Point

Comparative Analysis of Synthetic Routes

| Parameter | Method A (POCl₃ Chlorination) | Method B (Cyclocondensation) |

|---|---|---|

| Starting Material Cost | Moderate | Low |

| Reaction Time | 6–8 hours | 12–24 hours |

| Overall Yield | 70–85% | 50–65% |

| Regioselectivity Control | High | Moderate |

Challenges and Mitigation Strategies

Byproduct Formation

Purification Difficulties

- Silica gel chromatography with gradient elution (hexanes → ethyl acetate) effectively separates the target compound from unreacted starting materials.

Applications and Derivatives

The chlorine at position 4 offers a handle for further functionalization, enabling the synthesis of:

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The 4-chloro group undergoes regioselective substitution with nucleophiles due to the electron-withdrawing effect of the pyrimidine ring.

Key Reactions and Conditions

Mechanistic Insights

-

The reaction proceeds via a two-step mechanism: (1) deprotonation of the nucleophile by a base, and (2) attack at the electron-deficient C4 position of the pyrimidine ring .

-

Steric hindrance from the 2-methyl group directs substitution exclusively at the 4-position.

Oxidation and Reduction Reactions

While less common, redox reactions modify functional groups on the pyrimidine or piperazine moieties.

Oxidation

-

Reagents : Dichlorodicyanoquinone (DDQ) in dichloromethane (DCM).

-

Product : Formation of pyrimidine N-oxide derivatives at the piperazine nitrogen .

Reduction

-

Reagents : Hydrogen gas (H<sub>2</sub>) with palladium/carbon (Pd/C) catalyst.

-

Product : Reduction of the pyrimidine ring to a dihydropyrimidine, though this is rarely reported for this compound .

Functionalization of the Piperazine Substituent

The 4-methylpiperazine group can undergo alkylation or acylation under controlled conditions:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| N-Alkylation | Alkyl halides (e.g., CH<sub>3</sub>I), K<sub>2</sub>CO<sub>3</sub>, DMF | 6-(4-Methylpiperazin-1-yl)-2-methylpyrimidine with quaternized nitrogen |

| N-Acylation | Acetyl chloride, triethylamine, DCM | 6-(4-Acetyl-methylpiperazin-1-yl)-4-chloro-2-methylpyrimidine |

Stability and Degradation Pathways

-

Photodegradation : Exposure to UV light induces cleavage of the C–Cl bond, forming 2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-ol .

-

Hydrolytic Degradation : In aqueous acidic conditions (pH < 3), the 4-chloro group hydrolyzes to a hydroxyl group.

Comparative Reactivity with Analogues

Data from structurally similar chloropyrimidines suggest the following reactivity trends:

| Compound | Reactivity at C4 | Reactivity at C6 |

|---|---|---|

| 4-Chloro-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine | High | Low (steric hindrance) |

| 2,4-Dichloropyrimidine | Moderate | High |

Scientific Research Applications

Overview

4-Chloro-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine is a heterocyclic compound with significant applications in medicinal chemistry, biological studies, and industrial processes. This compound is characterized by its unique molecular structure, which includes a chlorine atom at the 4-position and a 4-methylpiperazine moiety at the 6-position. Its molecular formula is C10H15ClN4, and it has a molecular weight of 226.70 g/mol.

Medicinal Chemistry

One of the primary applications of this compound is in medicinal chemistry . It serves as a valuable building block for synthesizing pharmaceutical compounds, particularly those targeting various biological pathways. Notably, it has shown potential in developing drugs aimed at treating conditions related to serotonin dysregulation, such as depression and anxiety disorders. The compound's high binding affinity to serotonin (5-HT) receptors enables it to modulate serotonin signaling pathways effectively.

Biological Studies

The compound is extensively used in biological studies to explore enzyme inhibition and receptor binding. It interacts with several enzymes, particularly kinases and phosphatases, influencing critical phosphorylation pathways essential for cell signaling and function. For example, it has been demonstrated to inhibit Janus kinase (JAK) activity, impacting cytokine signaling and immune responses.

Industrial Applications

In addition to its pharmaceutical applications, this compound finds use in industrial applications , especially in the development of agrochemicals. Its versatile chemical properties make it suitable for creating various industrial products.

Case Studies

Research has documented various case studies highlighting the compound's efficacy:

- Anticancer Activity : Studies indicate that this compound can inhibit cancer cell proliferation through its action on JAK/STAT signaling pathways. In vitro experiments have shown decreased viability in cancer cell lines treated with this compound.

- Neuropharmacological Effects : In animal models, the compound has been evaluated for its effects on anxiety-like behaviors, demonstrating potential anxiolytic properties through modulation of serotonin receptors.

- Enzyme Interaction Studies : Experimental data show that the compound effectively inhibits specific kinases involved in signal transduction pathways, providing insights into its role as a therapeutic agent in diseases characterized by dysregulated kinase activity.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

4-Chloro-6-methyl-2-(4-methylpiperazin-1-yl)pyrimidine: A closely related compound with similar chemical properties.

2-Amino-4-chloro-6-methylpyrimidine: Another pyrimidine derivative with distinct biological activities.

Uniqueness

4-Chloro-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form diverse derivatives makes it a valuable compound in medicinal chemistry and other scientific fields.

Biological Activity

4-Chloro-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine, with the CAS number 1017782-75-0, is a heterocyclic compound characterized by its molecular formula . This compound belongs to the pyrimidine family and is noted for its significant biological activities, particularly its interactions with various biochemical pathways and cellular mechanisms.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a chlorine atom at the 4-position and a 4-methylpiperazine moiety at the 6-position. Its melting point ranges from 236 to 238 °C, and it has a boiling point of approximately 344 °C .

Biological Activity

Mechanism of Action

The primary biological activity of this compound involves its interaction with serotonin (5-HT) receptor sites. The compound exhibits high binding affinity for these receptors, influencing serotonin signaling pathways crucial for various physiological processes.

Enzyme Interactions

This compound has been shown to interact with several enzymes, particularly kinases and phosphatases. Its inhibitory effects on specific kinases affect phosphorylation pathways essential for cell signaling and function. For example, it has been observed to inhibit Janus kinase (JAK) activity, which plays a pivotal role in cytokine signaling and immune responses.

Pharmacological Applications

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. In vitro studies have demonstrated its efficacy against various pathogens, including significant inhibition zones against bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentration (MIC) values for active derivatives were found to be as low as 0.22 μg/mL .

Anticancer Potential

The compound is also being explored for its potential in medicinal chemistry as a building block for synthesizing pharmaceutical compounds with anticancer properties. Its ability to inhibit specific enzymes involved in cancer cell proliferation makes it a candidate for further investigation in cancer therapeutics.

Case Studies

- Inhibition Studies : A study focusing on the inhibition of JAK/STAT signaling pathways highlighted that treatment with this compound resulted in decreased phosphorylation of STAT proteins, suggesting its potential as an anti-inflammatory agent.

- Antimicrobial Efficacy : In another study, derivatives of the compound were evaluated for their antimicrobial activities using time-kill assays, demonstrating bactericidal effects against tested strains .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-Chloro-2-methyl-6-(4-methylpiperazin-1-yl)pyrimidine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, microwave-assisted reactions in tetrahydrofuran (THF) with 1-methylpiperazine have been employed for analogous pyrimidine derivatives, yielding up to 78% under optimized conditions . Key parameters include:

- Temperature : 120°C under microwave irradiation reduces reaction time.

- Solvent : THF or toluene enhances solubility of intermediates.

- Catalysts : Pd(OAc)₂ and X-Phos improve coupling efficiency in multi-step syntheses .

- Purification : Column chromatography (e.g., CH₂Cl₂:CH₃OH = 10:1) is critical for isolating pure products.

Q. How is the compound characterized post-synthesis to confirm its structure?

- Methodological Answer :

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 302.1298 for C₁₆H₁₉ClN₄) confirm molecular weight .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves substituent positions (e.g., methyl groups at δ 2.5 ppm) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) determine crystal packing and hydrogen-bonding networks for structural validation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods due to potential inhalation risks (H333 hazard code) .

- Waste Disposal : Segregate chlorinated waste and collaborate with certified disposal agencies to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction pathways be optimized to address low yields in the final coupling step?

- Methodological Answer :

- Catalyst Screening : Test Pd₂(dba)₃/BINAP systems for Buchwald-Hartwig amination, which improved yields in similar piperazine-pyrimidine couplings .

- Solvent Effects : Replace polar aprotic solvents (e.g., DMF) with toluene to minimize side reactions .

- Temperature Gradients : Gradual heating (e.g., 80°C → 120°C) prevents decomposition of thermally sensitive intermediates .

Q. What structural modifications enhance the compound’s bioactivity, and how are structure-activity relationships (SAR) studied?

- Methodological Answer :

- Substituent Variation : Introducing electron-withdrawing groups (e.g., Cl at position 4) increases lipophilicity and target binding .

- Biological Assays : Anti-proliferative activity is evaluated via sulforhodamine B (SRB) assays against cancer cell lines (e.g., A549, DU145). For example, 4-methylpiperazine substituents improve cytotoxicity compared to morpholino groups .

- Data Table :

| Substituent (R) | IC₅₀ (μM) | Cell Line | Reference |

|---|---|---|---|

| 4-CH₃-piperazine | 0.12 | DU145 | |

| Morpholino | 0.45 | DU145 |

Q. How can contradictory data on the compound’s inhibitory activity across studies be resolved?

- Methodological Answer :

- Assay Standardization : Use consistent cell lines (e.g., NCI-60 panel) and normalize to reference inhibitors (e.g., GDC-0941 for PI3K inhibition) .

- Metabolic Stability Tests : Evaluate liver microsomal stability to identify pharmacokinetic variability .

- Crystallographic Analysis : Resolve binding modes via co-crystallization with target proteins (e.g., PI3Kα) to clarify mechanistic discrepancies .

Q. What computational methods are used to predict the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina models piperazine-pyrimidine interactions with kinase ATP-binding pockets (e.g., CDK2).

- MD Simulations : GROMACS assesses binding stability over 100-ns trajectories .

- Pharmacophore Mapping : Highlight critical features (e.g., H-bond donors at pyrimidine N1) using Schrödinger Suite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.